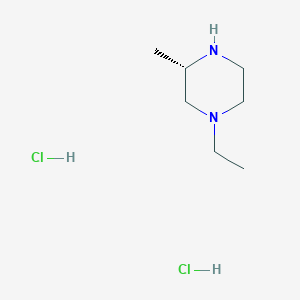

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride

描述

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a chiral piperazine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including an ethyl and a methyl group attached to the piperazine ring, which contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C7H17ClN2

- Molecular Weight : Approximately 164.68 g/mol

- CAS Number : 1630082-91-5

The compound exists as a dihydrochloride salt, enhancing its solubility and stability, making it suitable for various pharmaceutical applications .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Notably, piperazine derivatives are known for their:

- Antiviral Activities : Some derivatives have shown potential in inhibiting viral replication.

- CNS Activity : The compound may interact with central nervous system pathways, suggesting possible applications in neuropharmacology.

The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may interact with neurotransmitter systems and other molecular targets involved in various biological processes. The compound's structural features allow it to bind selectively to certain receptors, influencing signaling pathways critical for therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperazine | Basic structure; lacks substituents | Widely used in pharmaceuticals |

| 1-Methylpiperazine | Contains a methyl group at position 1 | Simpler derivative; less potent than ethyl variant |

| 4-Ethylpiperidine | Ethyl group at position 4 | Exhibits different pharmacological profiles |

| 2-(4-Methylpiperazin-1-yl)ethanol | Contains an additional hydroxyl group | Potentially more soluble; used in drug formulations |

This compound is distinguished by its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Here are key findings from recent research:

- Antiviral Activity : A study demonstrated that derivatives of (S)-1-Ethyl-3-methyl-piperazine exhibited inhibitory effects on viral replication, suggesting therapeutic potential against viral infections.

- CNS Interaction Studies : Research utilizing binding assays indicated that this compound may have affinities for various neurotransmitter receptors, indicating potential use in treating CNS disorders .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related piperazine derivatives showed promising absorption and distribution characteristics, which could enhance the therapeutic efficacy of this compound in clinical settings .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H17ClN2

- Molecular Weight : 164.68 g/mol

- CAS Number : 1630082-91-5

The compound exists as a dihydrochloride salt, enhancing its solubility and stability, which are crucial for its applications in different scientific fields .

Medicinal Chemistry

This compound serves as a building block in the synthesis of various biologically active compounds. Its piperazine ring structure is prevalent in many pharmaceuticals, particularly those targeting the central nervous system and infectious diseases. For instance, studies have indicated that piperazine derivatives exhibit significant antiprotozoan and antibacterial activities .

Case Study: Antiparasitic Activity

Research has shown that piperazine derivatives, including those similar to this compound, demonstrate efficacy against parasites such as Plasmodium berghei, which causes malaria. In vitro studies have highlighted the potential of these compounds in treating liver stages of the parasite, showcasing their therapeutic promise .

Asymmetric Synthesis

Due to its chiral nature, this compound can be utilized in asymmetric synthesis reactions. This characteristic is vital for producing enantiomerically pure compounds that are essential in drug development. The compound can act as a catalyst or chiral auxiliary in various synthetic methodologies, facilitating the creation of complex molecules with high stereoselectivity .

Analytical Chemistry

The compound is also employed as a reference standard in analytical chemistry. Its well-defined structure allows researchers to compare and identify similar compounds effectively. Techniques such as high-performance liquid chromatography (HPLC) often utilize this compound for calibration purposes, ensuring accurate quantification of related substances.

Research into the biological activities of this compound has revealed its potential interactions with various biological targets. Binding affinity studies are commonly conducted using techniques such as radiolabeled ligand binding assays and surface plasmon resonance to elucidate its pharmacological profile.

属性

IUPAC Name |

(3S)-1-ethyl-3-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXZFBVEYXZIP-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN[C@H](C1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。